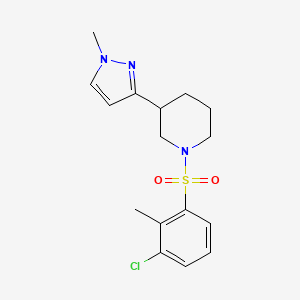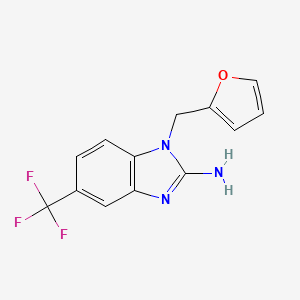![molecular formula C29H34N8O B2811463 N-(3-azepan-1-ylpropyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide CAS No. 902290-94-2](/img/new.no-structure.jpg)
N-(3-azepan-1-ylpropyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-azepan-1-ylpropyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide is a complex organic compound with significant potential in various fields of scientific research. This compound belongs to the family of heterocyclic compounds, which are known for their diverse chemical properties and broad applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-(3-azepan-1-ylpropyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide can be achieved through a multi-step synthetic route. The process typically begins with the synthesis of the triazoloquinazoline core, followed by the introduction of the azepan-1-ylpropyl and phenyl groups through sequential condensation and cyclization reactions. These reactions are often carried out under controlled temperature and pH conditions, with the use of catalysts such as palladium or copper to facilitate the formation of the desired product. Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, including temperature, pressure, and reagent concentrations, is crucial to achieving high yields and purity. Purification steps such as chromatography or recrystallization are often employed to isolate the target compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions: N-(3-azepan-1-ylpropyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common Reagents and Conditions: Oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require the presence of nucleophiles or electrophiles, depending on the specific transformation desired. Major Products: The major products formed from these reactions can vary widely based on the specific conditions and reagents used. For example, oxidation reactions might lead to the formation of oxidized derivatives, while reduction reactions can yield reduced analogs of the parent compound.
Scientific Research Applications
N-(3-azepan-1-ylpropyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide has shown promise in various scientific research applications, including:
Chemistry
Its unique structure makes it a valuable compound for studying heterocyclic chemistry and the development of new synthetic methodologies.
Biology
The compound may interact with biological macromolecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Medicine
Industry
Its chemical properties could be leveraged in the development of new materials, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action of N-(3-azepan-1-ylpropyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide involves its interaction with specific molecular targets within cells. This compound is believed to bind to certain proteins or enzymes, modulating their activity and affecting various biochemical pathways. The precise molecular targets and pathways involved are still under investigation, but initial research indicates a potential role in modulating cellular signaling processes and enzyme activity.
Comparison with Similar Compounds
Compared to other similar heterocyclic compounds, N-(3-azepan-1-ylpropyl)-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide stands out due to its unique combination of functional groups and structural features. This distinctiveness makes it an attractive candidate for further research and development. Similar compounds include other triazoloquinazoline derivatives, which share the triazoloquinazoline core but differ in their peripheral substituents and overall chemical properties.
It's fascinating how one compound can hold so much potential across different fields. Let me know if there's anything else you'd like to explore!
Properties
CAS No. |
902290-94-2 |
|---|---|
Molecular Formula |
C29H34N8O |
Molecular Weight |
510.646 |
IUPAC Name |
N-[3-(azepan-1-yl)propyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide |
InChI |
InChI=1S/C29H34N8O/c38-26(30-18-11-21-35-19-8-1-2-9-20-35)17-10-16-25-32-33-29-36(25)24-15-7-6-14-23(24)28-31-27(34-37(28)29)22-12-4-3-5-13-22/h3-7,12-15H,1-2,8-11,16-21H2,(H,30,38) |
InChI Key |
SCYVFFGQHWYDGL-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)CCCNC(=O)CCCC2=NN=C3N2C4=CC=CC=C4C5=NC(=NN53)C6=CC=CC=C6 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2-dimethylpyrrole-3-carboxylic acid](/img/structure/B2811383.png)



![2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2811389.png)

![4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2811393.png)
![(5-Bromothiophen-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2811395.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2811399.png)
![3-{[1-(Oxolane-3-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline](/img/structure/B2811400.png)
![Methyl 2-(4-(tert-butyl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2811401.png)

